molecular formula C12H10N4O2S B11851520 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one CAS No. 102569-59-5

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one

Cat. No.: B11851520
CAS No.: 102569-59-5
M. Wt: 274.30 g/mol
InChI Key: RUOXBFBOJMGFDH-UHFFFAOYSA-N
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Description

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one typically involves the condensation of 2-methyl-4-oxoquinazoline with thiazol-4(5H)-one. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Substitution reactions may involve the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular functions and processes.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar structures and biological activities.

    Thiazole Derivatives: Molecules containing the thiazole ring, known for their diverse chemical properties.

Uniqueness

2-((2-Methyl-4-oxoquinazolin-3(4H)-yl)amino)thiazol-4(5H)-one is unique due to its specific combination of the quinazolinone and thiazole moieties, which may confer distinct biological and chemical properties compared to other similar compounds.

Properties

CAS No.

102569-59-5

Molecular Formula

C12H10N4O2S

Molecular Weight

274.30 g/mol

IUPAC Name

2-(2-methyl-4-oxoquinazolin-3-yl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N4O2S/c1-7-13-9-5-3-2-4-8(9)11(18)16(7)15-12-14-10(17)6-19-12/h2-5H,6H2,1H3,(H,14,15,17)

InChI Key

RUOXBFBOJMGFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1N=C3NC(=O)CS3

Origin of Product

United States

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